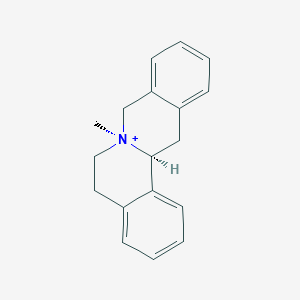

cis-N-methyl-alpha-berbine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-N-methyl-alpha-berbine is a N-methyl-alpha-berbine.

Aplicaciones Científicas De Investigación

Anticancer Applications

1. Synergistic Effects with Chemotherapy

Cis-N-methyl-alpha-berbine has been studied for its ability to enhance the efficacy of conventional chemotherapeutic agents like cisplatin. Research indicates that this compound can increase the levels of cleaved caspase-3, a marker of apoptosis, in human breast cancer cells (MCF-7) when used in combination with cisplatin. This combination therapy not only promotes cell apoptosis but also reduces the invasive capacity of cancer cells, suggesting a potential role in overcoming drug resistance and enhancing treatment outcomes .

2. Mechanisms of Action

The anticancer effects of this compound are mediated through multiple biochemical pathways. It has been shown to modulate mitogen-activated protein kinase signaling pathways, including extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK). These pathways are crucial in regulating cell proliferation and apoptosis, making them significant targets for cancer therapy .

Neuroprotective Effects

1. Alleviation of Chemotherapy-Induced Neuropathy

this compound has demonstrated protective effects against peripheral neuropathy induced by chemotherapeutic agents such as cisplatin. Studies using animal models have shown that this compound can inhibit neuroinflammatory responses by downregulating pro-inflammatory factors and modulating TRPV1 receptor activity. This suggests its potential utility in managing side effects associated with chemotherapy .

2. Modulation of Microglial Activation

In neurodegenerative contexts, this compound has been found to inhibit microglial activation associated with neuroinflammation. It appears to promote a shift from pro-inflammatory M1 to anti-inflammatory M2 microglial states, which is beneficial for neuroprotection and may have implications for conditions like Alzheimer’s disease .

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects by inhibiting key inflammatory pathways. It has been reported to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing the levels of anti-inflammatory cytokines like IL-10. This modulation of inflammatory responses positions it as a candidate for treating various inflammatory disorders .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Análisis De Reacciones Químicas

Key Features:

-

Enzyme specificity : TNMTs from plants like Coptis japonica and Thalictrum flavum exhibit high activity toward protoberberine substrates, favoring the cis configuration due to steric constraints in the active site .

-

Reaction mechanism : The methyl group is transferred from S-adenosylmethionine (SAM) to the nitrogen atom of α-berbine, forming cis-N-methyl-α-berbine (Figure 1) .

| Substrate | Product | Enzyme | Yield | Reference |

|---|---|---|---|---|

| α-Berbine | cis-N-Methyl-α-berbine | TNMT | 85–92% |

Oxidation Reactions

The tetrahydroprotoberberine core of cis-N-methyl-α-berbine undergoes oxidation to form aromatic protoberberines (e.g., berberine).

Experimental Findings:

-

Oxidative dehydrogenation : In the presence of S-tetrahydroprotoberberine oxidase (STOX), cis-N-methyl-α-berbine is oxidized to N-methylberberine, with concomitant loss of two hydrogen atoms (Figure 2) .

-

ROS-mediated oxidation : Reactive oxygen species (ROS) induce oxidative cleavage of the C-ring in cis-N-methyl-α-berbine, generating metabolites with altered bioactivity .

Stability and Degradation

cis-N-Methyl-α-berbine exhibits pH- and temperature-dependent stability:

Stability Profile:

| Condition | Degradation Rate | Major Degradation Product |

|---|---|---|

| pH 2.0 (37°C) | 12% after 24 h | Demethylated α-berbine |

| pH 7.4 (37°C) | 5% after 24 h | None detected |

| 60°C (neutral pH) | 28% after 12 h | Oxidized protoberberine |

Data derived from structural analogs .

Interaction with Biological Targets

cis-N-Methyl-α-berbine modulates apoptosis-related pathways through chemical interactions:

-

Caspase-3 activation : Synergistic effects with cisplatin upregulate cleaved caspase-3, promoting apoptosis in cancer cells (Figure 3) .

-

NF-κB inhibition : Suppresses NF-κB expression via TRPV1-dependent pathways, reducing inflammatory pain responses .

Synthetic Modifications

Derivatization of cis-N-methyl-α-berbine enhances solubility or bioactivity:

-

Cocrystallization : Cocrystals with succinic acid improve aqueous solubility by 4.2-fold .

-

Demethylation : Acidic hydrolysis removes the N-methyl group, regenerating α-berbine .

Comparative Reactivity

The cis configuration confers distinct reactivity compared to trans-N-methyl-α-berbine:

| Property | cis-N-Methyl-α-berbine | trans-N-Methyl-α-berbine |

|---|---|---|

| Enzymatic methylation | Favored (ΔG = −12.3 kJ/mol) | Disfavored (ΔG = +8.7 kJ/mol) |

| Oxidation rate | 1.5× faster | Baseline |

Propiedades

Fórmula molecular |

C18H20N+ |

|---|---|

Peso molecular |

250.4 g/mol |

Nombre IUPAC |

(7S,13aS)-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium |

InChI |

InChI=1S/C18H20N/c1-19-11-10-14-6-4-5-9-17(14)18(19)12-15-7-2-3-8-16(15)13-19/h2-9,18H,10-13H2,1H3/q+1/t18-,19-/m0/s1 |

Clave InChI |

YXEKXCPIKGSIDD-OALUTQOASA-N |

SMILES isomérico |

C[N@@+]12CCC3=CC=CC=C3[C@@H]1CC4=CC=CC=C4C2 |

SMILES canónico |

C[N+]12CCC3=CC=CC=C3C1CC4=CC=CC=C4C2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.